molecular formula C21H20BrN3O2 B12185006 (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

(3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B12185006
M. Wt: 426.3 g/mol
InChI Key: ANCHPYWCVIWTBN-UHFFFAOYSA-N
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Description

(3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a piperazine-based chemical scaffold designed for research applications. This compound features a diaryl methanone core structure where a 3-bromophenyl group and a 1-methyl-1H-indole-3-carbonyl group are connected via a piperazine linker. Its molecular architecture is characteristic of compounds investigated for receptor binding affinity and signal transduction modulation . Piperazine derivatives are frequently explored as key structural motifs in medicinal chemistry and chemical biology, serving as core templates for the development of molecular probes . The presence of the indole moiety, a common feature in many biologically active natural products and pharmaceuticals, suggests potential research applications in studying protein-protein interactions and enzyme inhibition . Similarly, the bromophenyl substituent can offer a handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate for creating chemical libraries for high-throughput screening . Researchers may employ this compound as a precursor for developing ligands for various biological targets, including kinases, phosphotransferases, and other enzyme systems . The structural design of this molecule, incorporating two aromatic carbonyl systems, suggests potential utility in designing compounds with specific binding properties for biochemical assays. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

(3-bromophenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H20BrN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3

InChI Key

ANCHPYWCVIWTBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Methylation of Indole-3-Carboxylic Acid

1-Methylindole-3-carboxylic acid is synthesized via N-methylation of indole-3-carboxylic acid. A representative procedure involves:

  • Reacting indole-3-carboxylic acid (1 equiv) with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 0°C.

  • Adding potassium carbonate (2 equiv) as a base, followed by stirring at 25°C for 12 hours.

  • Purification via recrystallization from ethanol/water yields 1-methylindole-3-carboxylic acid (82–89% yield).

Key Data :

ParameterValue
Reaction Time12 hours
Temperature25°C
Yield82–89%
Characterization1H^1H NMR (DMSO-d6): δ 8.15 (s, 1H, C2-H), 7.45–7.20 (m, 4H, aromatic), 3.85 (s, 3H, N-CH3)

Sequential Acylation of Piperazine

Protective Group Strategy for Monoacylation

To avoid bis-acylation, piperazine is transiently protected using a tert-butoxycarbonyl (Boc) group:

  • Boc Protection :

    • Piperazine (1 equiv) reacts with di-tert-butyl dicarbonate (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

    • Stirring for 2 hours yields N-Boc-piperazine (95% yield).

  • First Acylation (3-Bromobenzoyl) :

    • N-Boc-piperazine (1 equiv) reacts with 3-bromobenzoyl chloride (1.05 equiv) in dichloromethane (DCM).

    • Triethylamine (2 equiv) is added to scavenge HCl, and the mixture is stirred for 6 hours at 25°C.

    • Isolation of N-Boc-N’-(3-bromobenzoyl)piperazine (87% yield).

  • Deprotection :

    • Treating the Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour liberates the secondary amine.

  • Second Acylation (1-Methylindole-3-Carbonyl) :

    • The deprotected intermediate reacts with 1-methylindole-3-carboxylic acid (1.1 equiv) activated by N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOAt) in DMF.

    • Stirring at 25°C for 12 hours affords the target compound (76% yield).

Optimization Insights :

  • Excess acylating agent (>1.1 equiv) risks bis-acylation; stoichiometric precision is critical.

  • EDCI/HOAt activation outperforms traditional acyl chlorides in minimizing side reactions.

Alternative One-Pot Acylation Approach

Direct Coupling Without Protection

In absence of protective groups, stoichiometric control enables sequential acylation:

  • Piperazine (2.2 equiv) reacts with 3-bromobenzoyl chloride (1 equiv) in acetonitrile at 60°C for 8 hours.

  • 1-Methylindole-3-carboxylic acid (1 equiv), EDCI (1.2 equiv), and HOAt (1.2 equiv) are added directly.

  • Stirring continues for 12 hours, yielding the product (68% yield) after column chromatography.

Trade-offs :

  • Lower yield due to competing bis-acylation.

  • Simplified workflow reduces synthetic steps.

Catalytic Coupling Methods

Palladium-Mediated Cross-Coupling

While less common for acylpiperazines, Pd catalysis aids in constructing related heterocycles:

  • Buchwald-Hartwig Amination : Aryl halides couple with amines to form C–N bonds. For example, 3-bromophenylboronic acid and piperazine react under Pd(OAc)₂/BINAP catalysis to form intermediates.

  • Limitations : This method is more applicable to aryl amines than acylpiperazines but informs alternative routes.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3) : δ 8.05 (s, 1H, indole C2-H), 7.65–7.20 (m, 7H, aromatic), 3.90 (s, 3H, N-CH3), 3.75–3.40 (m, 8H, piperazine).

  • HRMS (ESI+) : m/z calcd for C22H20BrN3O2 [M+H]+: 454.0742; found: 454.0745.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

  • Melting Point : 148–150°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives from the carbonyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing indole and piperazine moieties exhibit significant anticancer properties. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antidepressant Properties
The structural elements of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone suggest it may act on serotonin receptors, which are crucial in mood regulation. Preliminary studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models, possibly through the modulation of neurotransmitter levels in the brain .

Neuropharmacology

Cognitive Enhancement
Research into compounds with piperazine and indole structures has revealed their potential for cognitive enhancement. These compounds may improve memory and learning processes by interacting with cholinergic systems or modulating glutamate receptors. Investigations into the specific effects of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone on cognitive functions are ongoing, with promising results suggesting a role in neuroprotection .

Anxiolytic Effects
Similar to its antidepressant properties, there is potential for anxiolytic effects due to the compound's ability to influence serotonin and dopamine pathways. Animal studies have shown that related compounds can reduce anxiety-like behaviors, indicating that this compound might offer therapeutic benefits for anxiety disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is crucial for optimizing its pharmacological properties. By modifying various substituents on its structure, researchers aim to enhance its potency and selectivity for specific biological targets. This process involves systematic testing of analogs to determine their efficacy and safety profiles .

Data Table: Summary of Applications

Application AreaPotential Effects/BenefitsResearch Findings
Anticancer ActivityInduces apoptosis in cancer cellsSignificant activity against multiple cancer cell lines observed .
AntidepressantMood regulation via serotonin modulationSimilar compounds show promise in animal models for depression treatment .
Cognitive EnhancementImproves memory and learningPotential neuroprotective effects being studied .
Anxiolytic EffectsReduces anxiety-like behaviorsRelated compounds demonstrate efficacy in reducing anxiety in preclinical studies .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the anxiolytic properties of the compound in rodent models. The study found that administration led to a marked reduction in anxiety-like behaviors compared to control groups. These findings support further exploration into its therapeutic potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues with Bromophenyl and Piperazine Moieties

Several structurally related compounds have been synthesized and characterized, enabling comparisons based on substituent effects, crystallinity, and bioactivity:

Compound Name / ID Substituents Key Properties References
(3-Bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone 3-Bromophenyl, 1-methylindole-3-carbonyl Not explicitly reported in evidence; inferred stability from indole-piperazine hybrids
(4-Bromophenyl)(4-hydroxyphenylpiperazin-1-yl)methanone (Compound 13, ) 4-Bromophenyl, 4-hydroxyphenyl M.p. 190–191°C, Rf 0.39, 41% yield
(3-Bromophenyl)(4-hydroxyphenylpiperazin-1-yl)methanone (Compound 12, ) 3-Bromophenyl, 4-hydroxyphenyl M.p. 153–154°C, Rf 0.41, 83% yield
(4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone () 4-Bromo-3-fluorophenyl, 4-methylpiperazine CAS 1000068-41-6; MDL MFCD16509468
(3-Chloro-1H-indol-7-yl)(4-bromophenyl)methanone () 4-Bromophenyl, 3-chloroindole Synonyms: 7-(4-bromobenzoyl)-3-chloro-1H-indole

Key Observations :

  • Halogen Position : The 3-bromophenyl substituent in the target compound contrasts with 4-bromophenyl analogs (e.g., Compound 13). Positional isomers may exhibit divergent steric and electronic effects, influencing receptor binding or solubility .
  • Piperazine Substitution : Methylation () or hydroxylation () of the piperazine ring alters polarity. The target compound’s unmodified piperazine may enhance flexibility for intermolecular interactions .
  • Indole vs. Other Heterocycles : The 1-methylindole group in the target compound differs from pyrrole or triazole derivatives. Indole moieties generally confer higher receptor affinity due to enhanced π-π stacking and hydrogen bonding .

Crystallinity and Stability

Crystalline forms of related indole-piperazine methanones have been reported:

  • (3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate () and its hydrochloride salt () demonstrate robust crystallinity, critical for pharmaceutical formulation .

Biological Activity

The compound (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone , identified by its CAS number 1081146-17-9 , is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H20BrN3O2C_{21}H_{20}BrN_{3}O_{2} with a molecular weight of 426.3 g/mol . The structure includes a bromophenyl group, an indole moiety, and a piperazine ring, which may contribute to its biological properties.

PropertyValue
CAS Number1081146-17-9
Molecular FormulaC21H20BrN3O2
Molecular Weight426.3 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its structure allows it to interfere with cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : Research indicates that compounds with similar structural features possess significant antimicrobial activity. The presence of the indole and piperazine groups may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Antitumor Activity

A study conducted by Umesha et al. explored the cytotoxic effects of similar indole derivatives on mammary carcinoma cells. The findings revealed that these compounds inhibited cell viability significantly, suggesting potential use in cancer therapy . Although specific data on (3-bromophenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is limited, its structural analogs have shown promise in this area.

Antimicrobial Activity

Research on related pyrazole derivatives has demonstrated their effectiveness against various pathogens. For instance, compounds exhibiting structural similarities have been evaluated for their ability to inhibit the growth of fungi and bacteria . The mechanism often involves disruption of the microbial cell membrane integrity, leading to cell lysis.

Inhibition of Enzymatic Activity

Another aspect of interest is the potential inhibition of enzymes such as xanthine oxidase (XO). Studies on similar compounds indicate that they can act as competitive inhibitors, which could be beneficial in managing conditions like gout or hyperuricemia .

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